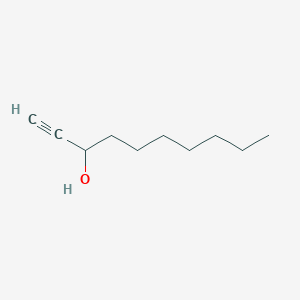

1-Decyn-3-ol

Description

Significance of Alkynol Functional Groups in Organic Synthesis

The utility of alkynol functional groups in organic synthesis stems from the reactivity of both the alkyne and the alcohol moieties. These groups can react in concert or sequentially to build molecular complexity. researchgate.netresearchgate.net Propargylic alcohols are readily synthesized, often through the nucleophilic addition of a metal acetylide to an aldehyde or ketone in what is known as the Favorskii reaction. wikipedia.orgjk-sci.comchemeurope.com

The alkyne group, with its two perpendicular π-bonds, is rich in electron density, allowing it to act as a nucleophile. taylorfrancis.com The terminal proton of a 1-alkyne is also weakly acidic, enabling deprotonation to form a potent acetylide nucleophile for carbon-carbon bond formation. wikipedia.orgmsu.edu The hydroxyl group can be a leaving group, often after activation, or can direct the stereochemical outcome of reactions at nearby centers.

This unique combination of functionalities allows propargylic alcohols to participate in a diverse range of chemical transformations, making them indispensable in the synthesis of complex organic molecules. researchgate.netresearchgate.netmdpi.com Some of the key reactions highlighting their significance include:

Meyer-Schuster Rearrangement : An acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.orgsynarchive.comrsc.org This reaction is a powerful tool for creating new carbonyl compounds. wikipedia.orgrsc.org

Nicholas Reaction : This reaction involves the stabilization of a propargylic cation by a dicobalt octacarbonyl complex, allowing for the subsequent addition of a wide range of nucleophiles. nrochemistry.comyoutube.comnih.govwikipedia.org

A3 Coupling (Aldehyde-Alkyne-Amine) : A three-component reaction that produces propargylamines, which are important precursors for nitrogen-containing heterocycles and biologically active molecules. wikipedia.orglibretexts.orgencyclopedia.pubmdpi.comrsc.org

Pauson-Khand Reaction : A [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide to form α,β-cyclopentenones, a common structural motif in natural products. nrochemistry.comwikipedia.orgmdpi.comnih.govyoutube.com

Sonogashira Coupling : A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which can be adapted for use with propargyl alcohols to synthesize more complex structures. nih.govacs.orgnih.govbeilstein-journals.orgorganic-chemistry.org

Enyne Metathesis : A reaction that involves the reorganization of bonds between an alkene and an alkyne, often used to construct cyclic and polycyclic systems. nih.govuwindsor.cachim.itacs.orgacs.org

Synthesis of Allenes : Propargylic alcohols are key precursors for the synthesis of allenes, which are themselves versatile intermediates in organic chemistry. rsc.org

The ability to readily convert propargylic alcohols into a variety of other functional groups underscores their importance as versatile synthetic intermediates. researchgate.netrsc.org

Overview of 1-Decyn-3-ol as a Model Compound for Chemical Investigation

This compound is a member of the propargylic alcohol family, possessing a ten-carbon chain with a terminal alkyne at the C1 position and a hydroxyl group at the C3 position. As a secondary propargylic alcohol, its chemical behavior is governed by the interplay between the terminal alkyne and the adjacent alcohol group. While specific research literature focusing exclusively on this compound is limited, its properties and reactivity can be understood by examining its constituent functional groups and by comparison to analogous, more thoroughly studied alkynols.

The synthesis of such a compound would typically be achieved through the reaction of heptanal with ethynylmagnesium bromide or a similar metal acetylide, following the general principle of the Favorskii reaction. jk-sci.comorganicreactions.org The resulting chiral center at C3 means that enantiomerically pure versions could be synthesized using chiral catalysts or ligands. acs.orgmdpi.comorganic-chemistry.org

As a model compound, this compound would be expected to undergo the characteristic reactions of secondary terminal propargylic alcohols. For example, it would be a suitable substrate for the Meyer-Schuster rearrangement to produce the corresponding α,β-unsaturated aldehyde. wikipedia.orgresearchgate.net It could also participate in various coupling reactions, such as the A3 coupling to form propargylamines, or be utilized in cycloaddition reactions like the Pauson-Khand reaction. encyclopedia.pubnih.gov

Due to the scarcity of specific experimental data for this compound in published literature, the following tables provide data for a closely related isomer, 3-Decyn-1-ol (B1582659), as a representative example of a C10 alkynol, along with the expected spectroscopic characteristics for this compound based on the known properties of its functional groups.

Table 1: Chemical and Physical Properties of 3-Decyn-1-ol (Representative C10 Alkynol) Note: This data is for the isomer 3-Decyn-1-ol and is provided as a representative example.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Boiling Point | 130-131 °C at 22 mmHg |

| Density | 0.877 g/mL at 25 °C |

| Refractive Index | n20/D 1.459 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

|---|---|

| Infrared (IR) Spectroscopy | - Broad O-H stretch (~3300-3400 cm⁻¹) - Sharp ≡C-H stretch (~3300 cm⁻¹) - C≡C stretch (~2100-2140 cm⁻¹, weak) - C-O stretch (~1050-1150 cm⁻¹) |

| ¹H NMR Spectroscopy | - ≡C-H proton (alkynyl H): ~2.0-2.5 ppm (triplet) - -CH(OH)- proton (carbinol H): ~4.0-4.5 ppm (multiplet) - -OH proton: variable shift, broad singlet - Alkyl chain protons (-CH₂-, -CH₃): ~0.8-1.6 ppm |

| ¹³C NMR Spectroscopy | - Alkynyl carbons (-C≡): ~65-90 ppm - Carbinol carbon (-CH(OH)-): ~60-70 ppm - Alkyl carbons: ~14-40 ppm |

Structure

3D Structure

Properties

IUPAC Name |

dec-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBUGZRLSSLUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448309 | |

| Record name | 1-Decyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-23-4 | |

| Record name | 1-Decyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Reactivity and Mechanistic Pathways of 1 Decyn 3 Ol Derivatives

Rearrangement Reactions

Rearrangement reactions are critical in organic synthesis, allowing for the transformation of molecular skeletons and functional group positions. For propargylic and allylic systems, these rearrangements often involve concerted or stepwise mechanisms that can be influenced by electronic and steric factors.

Sigmatropic Rearrangements of Propargylic and Allylic Systems

While direct examples of classical sigmatropic rearrangements (e.g., cdnsciencepub.comcdnsciencepub.com or cdnsciencepub.commolaid.com sigmatropic shifts) specifically involving derivatives of 1-Decyn-3-ol are not extensively detailed in readily available literature, the broader class of alkynols and their related structures exhibit analogous transformations. Base-catalyzed isomerizations of alkynes, such as those observed in linear decyn-1-ols, involve the migration of the triple bond. These reactions, often mediated by strong bases like the sodium salt of 1,3-diaminopropane (B46017) (NaAPA), can lead to thermodynamically favored internal or terminal alkyne positions cdnsciencepub.com.

For instance, studies on decyn-1-ols have shown that the triple bond can migrate along the carbon chain. The homopropargylic isomer, such as 3-decyn-1-ol (B1582659), has been noted for its remarkable stability under certain isomerization conditions cdnsciencepub.com. The mechanism typically involves deprotonation of an acetylenic proton or a propargylic proton, followed by proton transfer and triple bond migration. These processes, while not always classified as sigmatropic rearrangements in the strictest sense, share mechanistic similarities with concerted shifts, particularly in the concerted migration of a proton and a pi system. The propargylic nature of this compound positions it as a substrate where such rearrangements, or related base-catalyzed isomerizations, could be relevant for its derivatives, leading to altered carbon frameworks or alkyne positions.

Table 1: Isomerization of Decyn-1-ols under Base Catalysis

| Starting Material | Catalyst | Conditions (Temperature) | Major Product(s) | Key Observation | Reference |

| 2-decyn-1-ol (B41293) | NaAPA | -15°C | 3-decyn-1-ol | 3-decyn-1-ol formed rapidly (68% in 5 min) | cdnsciencepub.com |

| 2-decyn-1-ol | NaAPA | 0°C | 3-decyn-1-ol | Homopropargylic isomer stable, 58% in 0.25 h | cdnsciencepub.com |

| 5-decyn-1-ol | NaAPA | 50°C | 9-decyn-1-ol (B94338) | Reaches equilibrium rapidly | cdnsciencepub.com |

| 2-decyn-1-ol | NaAPA | 50°C | 9-decyn-1-ol | Reaches equilibrium rapidly | cdnsciencepub.com |

Mechanistic Investigations of Reaction Pathways

Understanding the detailed mechanisms by which chemical transformations occur is crucial for optimizing reactions and designing new synthetic routes. This involves identifying transient intermediates, transition states, and employing techniques like kinetic studies.

Elucidation of Reaction Intermediates and Transition States

Mechanistic investigations into reactions involving alkynols and their derivatives often focus on the role of metal catalysts and the nature of the transition states. For example, in palladium-catalyzed reactions, intermediates such as palladium(0) and palladium(II) species are central to catalytic cycles epdf.pub. Quantum-chemical calculations have been employed to explore reaction pathways, including the proposed involvement of fluorinated alcohols in stabilizing transition states through monomolecular activation modes epdf.pub.

In the context of synthetic sequences that might utilize this compound derivatives, such as the synthesis of complex natural products, the elucidation of intermediates and transition states is paramount. For instance, the conversion of an acetylene (B1199291) to an olefin, followed by stereoselective epoxidation and subsequent ring opening, implies a series of well-defined intermediates and transition states that dictate the stereochemical outcome researchgate.netresearchgate.net. Research into conjugate addition reactions has also considered acyclic transition states and steric repulsions between reactants and catalysts, providing insights into the factors governing product formation nii.ac.jp.

Application of Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing rate-determining steps and identifying which atoms are involved in bond breaking or formation during a reaction. For instance, in palladium-catalyzed oxidation reactions, KIE studies have provided critical evidence for the mechanism. In a Pd/pyridine system, KIE studies have supported that substrate oxidation is the turnover-limiting step epdf.pub. This type of investigation helps to differentiate between various proposed mechanisms by observing how the reaction rate changes when an atom in the substrate is replaced by its heavier isotope (e.g., deuterium (B1214612) for hydrogen). Such studies are essential for confirming proposed intermediates and transition states, thereby building a robust mechanistic understanding of reactions involving this compound derivatives.

Strategic Applications of 1 Decyn 3 Ol As a Synthetic Building Block

Utilization in Natural Product Total Synthesis

The precise stereochemistry of natural products often dictates their biological activity, making chiral building blocks like 1-Decyn-3-ol indispensable in their total synthesis. One notable application involves the synthesis of stereoisomers of 1,2,3-decanetriol. Research has demonstrated that high enantiomeric purity triols can be achieved through the chromatographic resolution of diastereomeric carbamates derived from this compound and chiral amines, such as (R)-1-(1-naphthyl)ethylamine researchgate.net, nih.gov. This method leverages the chiral center of this compound to establish the stereochemistry of the target triol.

Table 1: Synthesis of 1,2,3-Decanetriol Stereoisomers Using this compound

| Natural Product / Target Molecule | Role of this compound | Synthetic Strategy | Key Transformation / Outcome | Citation |

| 1,2,3-Decanetriol Stereoisomers | Chiral Building Block | Resolution of diastereomeric carbamates | High enantiomeric purity triols obtained via chromatographic separation of diastereomers. | researchgate.net, nih.gov |

Precursor for Bioactive Molecules and Pheromones

Chiral alkynols, including this compound, are recognized for their utility as precursors in the synthesis of various bioactive molecules and insect pheromones. The presence of both an alkyne and a chiral alcohol functionality allows for diverse chemical transformations, such as selective reductions, oxidations, and coupling reactions, to build complex molecular architectures with specific biological activities. While direct examples of this compound in the synthesis of specific commercial pheromones or pharmaceuticals were not extensively detailed in the provided search results, the broader class of chiral alkynols has been employed in such syntheses. For instance, related alkynols have been utilized in the preparation of pheromone components and as intermediates in the synthesis of molecules with potential pharmaceutical applications rsc.org, diva-portal.org, nih.gov, soci.org. The structural features of this compound make it a promising candidate for developing novel bioactive compounds and stereochemically defined pheromones.

Role in the Synthesis of Advanced Materials and Functional Molecules

Specific applications of this compound in the synthesis of advanced materials and functional molecules were not prominently detailed in the provided literature. While studies have explored the use of alkynes and alkynols in areas such as catalysis, polymer chemistry, and materials science mdpi.com, acs.org, nih.gov, chinesechemsoc.org, direct research linking this compound to these fields was not found within the scope of the initial search results. The compound's potential in this area may lie in its ability to be incorporated into polymer backbones or functionalized for specific material properties, though this remains an area for further investigation.

Derivatization for Structure-Activity Relationship (SAR) Studies

The chiral nature and functional groups of this compound make it a suitable scaffold for derivatization in structure-activity relationship (SAR) studies. By modifying the molecule through reactions at the alkyne or hydroxyl group, chemists can synthesize a library of analogues to probe how structural changes influence biological activity or other properties. While specific SAR studies directly involving derivatives of this compound were not found in the provided search results, the general principle is well-established in drug discovery and chemical biology, where chiral molecules are systematically modified to optimize efficacy and understand molecular interactions acs.org, biochempress.com, qsardb.org. The alkyne moiety can be hydrogenated, hydrated, or used in click chemistry, while the hydroxyl group can be esterified, etherified, or oxidized, offering numerous avenues for derivatization.

List of Compounds Mentioned:

this compound

(R)-(+)-1-Decyn-3-ol

1,2,3-Decanetriol

(R)-1-(1-naphthyl)ethylamine

1-Decen-3-ol

(Z)-3-Decenol

Bombykol

Sphingosine Kinase Inhibitors (e.g., RB-005)

3′-deoxyribolactones

methyl 9-decynoate

1-Octyn-3-ol

Advanced Spectroscopic Characterization Techniques for 1 Decyn 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule and confirming its structure. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR): The ¹H NMR spectrum of 1-Decyn-3-ol is expected to show distinct signals corresponding to the different types of protons present. The terminal alkyne proton (≡C-H) typically appears as a singlet or a slightly broadened signal in the region of δ 2.0-2.5 ppm, although specific data for this compound is not readily available in the provided snippets. The hydroxyl proton (-OH) is usually observed as a broad singlet, its chemical shift being highly dependent on concentration, solvent, and temperature, often appearing between δ 1.5-5.0 ppm. The protons on the carbons adjacent to the alkyne (C2) and the hydroxyl group (C3 and C4) will exhibit characteristic splitting patterns and chemical shifts. For instance, the protons at C2, being adjacent to the alkyne, would appear as a triplet or multiplet. The proton at C3, directly attached to the hydroxyl-bearing carbon, would likely appear as a multiplet, and the protons at C4 would also contribute to the complex aliphatic region of the spectrum.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides information about the carbon backbone. For this compound, key signals would include:

The sp-hybridized carbons of the alkyne group (C1 and C2), appearing in the characteristic range of δ 65-90 ppm. The terminal alkyne carbon (C1) typically resonates at a higher field than the internal alkyne carbon (C2).

The carbinol carbon (C3) bearing the hydroxyl group, expected to resonate in the δ 60-80 ppm range.

The aliphatic carbons (C4 through C10), which would appear in the upfield region (δ 10-40 ppm), with their exact positions influenced by their proximity to the functional groups.

Mass Spectrometry (MS) for Identification and Quantitative Analysis

Mass spectrometry is crucial for determining the molecular weight and providing structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful hyphenated technique that separates components of a mixture chromatographically before they enter the mass spectrometer for identification. For this compound, GC-MS can confirm its presence and purity in a sample. The molecular ion peak (M⁺) would correspond to its molecular weight. For this compound (C₁₀H₁₈O), the nominal molecular weight is 154.25 g/mol .

Typical fragmentation patterns for alcohols involve the cleavage of C-C bonds adjacent to the hydroxyl-bearing carbon, often leading to the loss of water (M-18) or alkyl fragments. For instance, a molecular ion at m/z 154 could fragment to ions like m/z 136 (loss of H₂O) libretexts.orgsavemyexams.com. Other common fragments for ten-carbon chains would involve losses of CH₃ (m/z 15), C₂H₅ (m/z 29), C₃H₇ (m/z 43), and so on libretexts.orgsavemyexams.com. The terminal alkyne group might also influence fragmentation, potentially leading to characteristic losses related to the triple bond.

While specific GC-MS data for this compound were not detailed in the provided results, GC-MS analysis of related compounds like 3-Decyn-2-ol nih.govresearchgate.net and 1-Decen-3-ol nih.gov shows typical fragmentation patterns. For example, 1-Decen-3-ol shows an M⁺ at m/z 156, with prominent fragments at m/z 141 (loss of CH₃), m/z 133 (loss of H₂O + CH₂), and m/z 43 nih.gov.

Derivatization Strategies for Enhanced MS Detection and Identification

Derivatization is often employed in GC-MS to improve the volatility, thermal stability, or detectability of analytes, particularly those with polar functional groups like alcohols. For this compound, derivatization could involve silylation (e.g., with BSTFA or MTBSTFA) to convert the hydroxyl group into a silyl (B83357) ether. This modification typically increases volatility and reduces peak tailing in GC, leading to sharper peaks and improved sensitivity in MS detection sigmaaldrich.comnih.gov. The resulting silylated derivative would exhibit a different fragmentation pattern, often with the loss of the silyl group (e.g., TMS, m/z 73) or related fragments.

Other derivatization reagents might target the alkyne functionality or be used in conjunction with the alcohol group. While specific derivatization strategies for this compound were not detailed, the general principles of silylation for alcohols are well-established in GC-MS analysis sigmaaldrich.comnih.govspectroscopyonline.com.

Computational and Theoretical Investigations of 1 Decyn 3 Ol Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of 1-decyn-3-ol. northwestern.edu These methods, rooted in quantum mechanics, are used to solve the electronic Schrödinger equation for the molecule, providing detailed information about its structure, energy, and electronic distribution. northwestern.edulsu.edu

Key aspects of the electronic structure of this compound that can be elucidated through these calculations include:

Molecular Orbital (MO) Energies: Calculations reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: Mapping the electron density reveals the regions of the molecule that are electron-rich or electron-deficient. In this compound, the oxygen atom of the hydroxyl group and the triple bond of the decynyl group are expected to be regions of high electron density, influencing its reactivity towards electrophiles.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how this compound will interact with other molecules, highlighting sites susceptible to nucleophilic or electrophilic attack.

Ab initio methods and semi-empirical methods are two primary types of quantum chemical calculations employed. lsu.edu Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data. lsu.edu They offer high accuracy but are computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. lsu.edu

The reactivity of this compound can be predicted by analyzing various computed descriptors:

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness are calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity.

Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations can pinpoint the specific atoms most likely to participate in chemical reactions.

Below is a conceptual data table illustrating the type of information that can be obtained from quantum chemical calculations for this compound.

| Calculated Property | Conceptual Value/Description | Significance |

| HOMO Energy | -X.X eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | +Y.Y eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Z.Z eV | Relates to the chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | D.D Debye | Quantifies the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| Atomic Charges | O: -q, C3: +q', H(O): +q'' | Reveals the partial positive and negative charges on individual atoms, guiding predictions of intermolecular forces and reaction sites. |

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational landscape and dynamics. nih.gov

For a flexible molecule like this compound, with its long alkyl chain, conformational analysis is crucial. MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. lsu.edu This is essential for understanding how the molecule's shape influences its physical properties and biological activity.

Key insights from MD simulations of this compound include:

Conformational Preferences: Simulations can determine the most populated conformations of this compound in various environments, such as in a vacuum, in a nonpolar solvent, or in an aqueous solution. nih.gov The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the preferred conformations. nih.govmdpi.com

Dynamic Behavior: MD simulations reveal the flexibility of different parts of the molecule. For example, the terminal alkyne group and the hydroxyl group will have different motional characteristics compared to the saturated hydrocarbon chain.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how interactions with the solvent (e.g., water) affect the conformational equilibrium and dynamics of this compound. The hydrophobic alkyl chain and the hydrophilic alcohol group will lead to specific solvation structures.

The results of MD simulations can be analyzed to generate data on various structural and dynamic properties, as shown in the table below.

| Property | Description | Insights Gained |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Changes in Rg over time indicate conformational changes, such as folding or unfolding of the alkyl chain. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | Provides information on the stability of the molecule's structure during the simulation. |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom. nih.gov | Can be used to analyze the structure of the solvent around this compound and to identify hydrogen bonding interactions. |

| Dihedral Angle Distributions | Shows the probability of finding specific dihedral angles along the molecule's backbone. | Helps to identify the preferred rotational states (e.g., gauche, trans) of the chemical bonds. |

Density Functional Theory (DFT) for Mechanistic Insights and Property Prediction

Density Functional Theory (DFT) is a class of quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. umn.edu It has become a widely used tool in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying complex chemical reactions. umn.eduunimib.it

DFT is particularly valuable for gaining mechanistic insights into reactions involving this compound. It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. pku.edu.cn

Applications of DFT in the study of this compound chemistry include:

Reaction Mechanism Elucidation: DFT can be used to investigate the step-by-step mechanism of reactions such as oxidation, reduction, or cycloaddition involving the alkyne or alcohol functional groups. mdpi.com For example, in a 1,3-dipolar cycloaddition reaction, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com

Property Prediction: DFT can accurately predict a wide range of molecular properties, including vibrational frequencies (for IR spectra prediction), NMR chemical shifts, and electronic properties like ionization potential and electron affinity.

Thermochemical Analysis: By calculating the energies of reactants and products, DFT can be used to determine the enthalpy and Gibbs free energy of a reaction, allowing for the prediction of its spontaneity and equilibrium position.

The table below summarizes some of the key parameters that can be calculated using DFT and their relevance to understanding the chemistry of this compound.

| DFT-Calculated Parameter | Description | Application |

| Geometries of Stationary Points | Optimized structures of reactants, products, intermediates, and transition states. | Provides a detailed 3D picture of the molecules involved in a reaction. |

| Activation Energies (ΔE‡) | The energy difference between the reactants and the transition state. | Helps to predict the rate of a chemical reaction. A lower activation energy implies a faster reaction. |

| Reaction Energies (ΔEr) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Can be used to predict the infrared (IR) spectrum of this compound and to confirm the nature of stationary points on the potential energy surface. |

Modeling of Reaction Pathways and Energetics

Modeling reaction pathways and their associated energetics is a primary goal of computational chemistry. This involves using the methods described above, particularly DFT, to construct a detailed energy profile for a chemical reaction from reactants to products.

The process of modeling a reaction pathway for this compound typically involves:

Locating Reactants and Products: The first step is to perform geometry optimizations to find the lowest energy structures of the starting materials and the final products.

Identifying Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. lsu.edu Locating the TS is a critical but challenging step, often requiring specialized search algorithms.

Verifying the Transition State: Once a potential TS structure is found, frequency calculations are performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the desired reactants and products.

Constructing the Energy Profile: The energies of the reactants, transition state(s), intermediates, and products are plotted against the reaction coordinate to create an energy profile diagram. This diagram provides a visual representation of the reaction's energetics.

Modeling enzymatic reactions, for instance, is a complex task due to the numerous degrees of freedom involved. nih.gov Computational models can create a network of possible reaction pathways, allowing for the identification of the most energetically favorable routes. nih.gov

The following table provides a conceptual example of the energetic data that can be obtained from modeling a hypothetical reaction of this compound.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Description |

| Reactants | This compound + Reagent | 0.0 | Starting point of the reaction. |

| Transition State 1 (TS1) | [Structure of TS1] | +25.0 | Energy barrier for the first step. |

| Intermediate | [Structure of Intermediate] | +5.0 | A metastable species formed during the reaction. |

| Transition State 2 (TS2) | [Structure of TS2] | +15.0 | Energy barrier for the second step. |

| Products | [Structure of Products] | -10.0 | Final products of the reaction. |

By combining these computational and theoretical approaches, researchers can build a comprehensive and detailed understanding of the chemical properties and reactivity of this compound, guiding further experimental studies and applications.

Future Perspectives in 1 Decyn 3 Ol Research

Development of Novel Stereoselective Catalytic Systems

The asymmetric synthesis of 1-Decyn-3-ol, and propargyl alcohols in general, remains a focal point of organic synthesis. Future research will concentrate on the development of more efficient, selective, and robust catalytic systems. The primary goal is to achieve near-perfect enantioselectivity under milder and more practical reaction conditions.

Key research thrusts in this area include the design of novel chiral ligands and the exploration of new metal-based and organocatalytic systems. While established ligands like BINOL and N-methylephedrine have proven effective in combination with zinc and titanium catalysts, the quest for ligands with enhanced reactivity and selectivity continues. The development of modular ligands, which can be easily modified to fine-tune steric and electronic properties, will be instrumental.

Furthermore, the exploration of earth-abundant and non-toxic metals as catalysts is a growing trend. Iron, copper, and bismuth complexes are emerging as promising alternatives to precious metal catalysts. For instance, Indium(III) triflate has been shown to catalyze the stereoselective addition of aldehydes to propargylic alcohols. rsc.org The development of catalytic systems that operate efficiently with low catalyst loadings will be a critical aspect of this research, enhancing both the economic and environmental viability of this compound synthesis.

A comparative look at existing and emerging catalytic systems highlights the trajectory of this field:

| Catalyst System | Chiral Ligand/Additive | Key Advantages | Research Direction |

| Zn(OTf)₂ / Et₃N | N-methylephedrine | Commercially available, good enantioselectivity for aliphatic aldehydes. | Broadening substrate scope to aromatic aldehydes. |

| Ti(OⁱPr)₄ / Et₂Zn | BINOL | High enantioselectivity for a broad range of aldehydes. organic-chemistry.org | Reducing catalyst loading and exploring BINOL derivatives. |

| In(III) Catalysts | BINOL | "Bifunctional character" activating both substrates. organic-chemistry.org | Expanding to a wider range of propargyl alcohols. |

| Ru-based Catalysts | Chiral-at-metal complexes | High turnover numbers. | Application to a broader scope of alkynes and ketones. |

| Organocatalysts | Proline derivatives | Metal-free, environmentally benign. | Improving efficiency and enantioselectivity for alkyne additions. |

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique structural features of this compound, namely the hydroxyl group and the terminal alkyne, make it an attractive building block for applications beyond traditional organic synthesis. The future will see a greater integration of this compound and its derivatives into chemical biology and materials science.

In chemical biology , the terminal alkyne moiety of this compound serves as a versatile handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile attachment of this compound to biomolecules, including proteins and nucleic acids, to create sophisticated probes for studying biological processes. Future research will likely focus on designing and synthesizing this compound-based probes with tailored properties for specific biological targets. These probes could be employed in target identification, imaging, and drug delivery applications.

In materials science , propargyl alcohols are valuable precursors for the synthesis of advanced polymers and functional materials. rawsource.com The alkyne group can be polymerized or incorporated into polymer backbones to impart specific properties, such as enhanced thermal stability and mechanical strength. rawsource.com Future research will explore the use of this compound in the development of novel materials, including:

Functional Polymers: Incorporation into polymers for applications in coatings, adhesives, and electronics. rawsource.com

Cross-linked Materials: Utilization as a cross-linking agent to create robust polymer networks.

Dendrimers and Nanostructures: Serving as a core or branching unit in the synthesis of complex macromolecular architectures.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The traditional approach to developing stereoselective reactions often involves extensive empirical screening of catalysts, ligands, and reaction conditions. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process by enabling the rapid and accurate prediction of reaction outcomes. nih.govrsc.org

For the synthesis of this compound, ML models can be trained on existing datasets of asymmetric alkyne additions to predict the enantioselectivity of new catalytic systems. nih.gov These models can identify subtle relationships between the structure of the catalyst, ligand, alkyne, and aldehyde, and the stereochemical outcome of the reaction. nih.govresearchgate.net This predictive power will significantly accelerate the discovery of optimal conditions for the synthesis of this compound with high enantiopurity.

Future research in this area will focus on:

Development of Sophisticated Molecular Descriptors: Creating more accurate representations of molecular structures to improve the predictive power of ML models. nih.gov

Training on Larger and More Diverse Datasets: Expanding the training data to include a wider range of reaction parameters and substrates.

Predictive Catalyst Design: Using ML algorithms to design novel catalysts and ligands with desired stereoselectivities in silico before their synthesis and experimental validation.

The application of ML is expected to transition the field from a trial-and-error approach to a more rational, data-driven design of stereoselective reactions.

Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will prioritize the development of sustainable and environmentally benign synthetic methodologies. This involves a holistic approach that considers the entire lifecycle of the synthesis, from starting materials to waste generation.

Key areas of focus for the green synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents. researchgate.netacs.org The hydration of propargylic alcohols has been successfully demonstrated using a recyclable AgOAc/ionic liquid system. acs.org

Solvent-Free Reactions: Developing reaction conditions that proceed efficiently in the absence of a solvent, which significantly reduces waste and simplifies purification. benthamscience.com

Catalyst Recycling: Designing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused multiple times, thereby reducing catalyst waste and cost. nih.gov

Atom Economy: Favoring reaction pathways that maximize the incorporation of all atoms from the starting materials into the final product, minimizing the formation of byproducts.

The following table summarizes key green chemistry approaches and their potential application to this compound synthesis:

| Green Chemistry Principle | Application to this compound Synthesis |

| Alternative Solvents | Utilizing water, ionic liquids, or bio-based solvents for the alkyne addition reaction. researchgate.netacs.org |

| Solvent-Free Conditions | Performing the reaction under neat conditions, potentially with ball milling or microwave irradiation. benthamscience.com |

| Recyclable Catalysts | Employing solid-supported or polymer-immobilized chiral catalysts. nih.gov |

| Energy Efficiency | Developing catalytic systems that operate at ambient temperature and pressure. |

| Renewable Feedstocks | Exploring the synthesis of 1-decyne (B165119) and formaldehyde (B43269) from biomass-derived sources. |

By embracing these future perspectives, the scientific community can unlock the full potential of this compound, driving innovation in both fundamental research and industrial applications while adhering to the principles of sustainability.

Q & A

Q. What are the primary synthetic routes for 1-Decyn-3-ol, and how can its purity be validated?

this compound is synthesized via alkynylation of ketones or aldehydes using acetylide reagents. For example, 3-hydroxydecan-2-one (a pheromone precursor) is derived from this compound through oxidation or hydration . Purity validation involves gas chromatography (GC) with flame ionization detection or GC-mass spectrometry (GC-MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemical purity and detecting byproducts .

Q. What are the standard protocols for assessing the environmental toxicity of this compound?

Toxicity assessments follow OECD guidelines for aquatic organisms. For instance, Pseudokirchneriella subcapitata (green algae) is exposed to this compound to determine EC50 (median effective concentration) and NOEC (no observed effect concentration) values. Acute toxicity tests typically use 72-hour exposure periods under controlled pH and temperature, with growth inhibition as the endpoint .

Q. How is this compound characterized in terms of physicochemical properties?

Key properties include:

- Boiling point : ~130–131°C at reduced pressure (22 mmHg) .

- Density : 0.877 g/mL at 25°C .

- Refractive index : ~1.459 (n20/D) .

- SMILES : CC#CC(CCO)CCCCC .

These are determined via differential scanning calorimetry (DSC), densitometry, and refractometry.

Advanced Research Questions

Q. How can stereoselectivity be controlled during the semi-hydrogenation of this compound to cis-3-decen-1-ol?

Stereoselective hydrogenation employs Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) to yield cis-alkenes. Key variables include:

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in EC50/NOEC values may arise from:

- Test organism variability : Use standardized strains (e.g., Daphnia magna for aquatic toxicity).

- Exposure conditions : Control dissolved oxygen, pH, and light cycles.

- Statistical methods : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess data significance. Meta-analysis frameworks can reconcile inter-study differences .

Q. How can this compound be detected and quantified in complex environmental matrices?

Solid-phase microextraction (SPME) coupled with GC-MS is optimal for trace analysis in water or soil. Derivatization (e.g., silylation with BSTFA) enhances volatility for GC detection. For lipid-rich samples, liquid-liquid extraction (LLE) using dichloromethane improves recovery rates. Method validation includes spike-recovery experiments (target: 70–120% recovery) and limit of detection (LOD) calculations .

Q. What role does this compound play in pheromone synthesis, and how can yields be optimized?

this compound serves as a precursor for beetle aggregation pheromones (e.g., Plagionotus arcuatus). Optimization strategies include:

- Catalytic oxidation : Use MnO₂ or TEMPO/NaClO systems to convert propargyl alcohols to ketones.

- Enantiomeric resolution : Chiral chromatography (e.g., HPLC with amylose columns) isolates bioactive isomers.

- Scale-up considerations : Maintain inert atmospheres (N₂/Ar) to prevent alkyne polymerization .

Methodological Considerations for Experimental Design

Q. How should researchers address stability challenges during this compound storage?

- Temperature : Store at –20°C under nitrogen to prevent oxidation.

- Light sensitivity : Use amber vials to block UV degradation.

- Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.